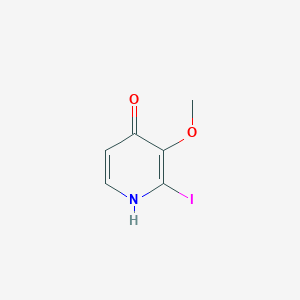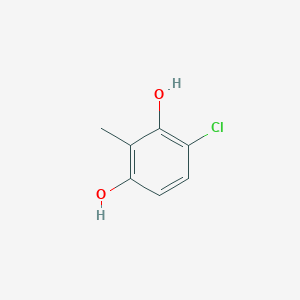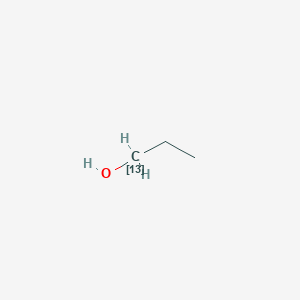
1-Propanol-1-13C
Übersicht
Beschreibung
1-Propanol-1-13C is a useful research compound. Its molecular formula is C3H8O and its molecular weight is 61.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Isotope Labeling
- 1-Amino-2-[3-13C]propanol hydrochloride, an isotopomer of 1-amino-2-propanol, has been synthesized for potential use in isotope labeling. This synthesis involved a coupling reaction of 2-phthalimidoacetyl chloride with [13C]methylmagnesium iodide, enabling the creation of all 13C- and 15N-isotopomers of 1-amino-2-propanol (Iida, Nakajima, & Kajiwara, 2008).
CO2 Reduction
- The reduction of carbon dioxide in aqueous electrolytes at MoS2 electrodes can yield 1-propanol, with NMR analyses confirming the production of 13C-labeled 1-propanol. This study highlights the potential of 1-propanol-1-13C in understanding complex chemical reactions, such as CO2 reduction (Francis et al., 2018).
Gas Storage and CO2 Sequestration
- 1-Propanol is explored as a co-guest in gas hydrates, particularly in the context of gas storage and CO2 sequestration. Studies show that 1-Propanol participates in hydrate lattices and impacts the thermodynamic behavior of these systems, relevant for environmental and energy-related applications (Lee, Lee, Jin, & Seo, 2014).
Lanthanide Shift Reagents
- The application of lanthanide shift reagents to 2,2-dimethyl-1-propanol, including 13C-labeled variants, assists in the identification of specific 13C resonances in NMR spectroscopy. This application is crucial in the field of chemical analysis and molecular identification (Armitage, Campbell, & Hall, 1972).
Electrooxidation Studies
- Electrooxidation of 1-propanol on platinum electrodes has been studied using both unlabeled and 13C-labeled 1-propanol. This research is significant for understanding the mechanisms of electrochemical reactions and the role of this compound in these processes (Schnaidt, Jusys, & Behm, 2012).
Dehydration and Catalysis
- The vapor phase catalytic dehydration of 1-propanol over molecular sieve 13X catalysts has been compared with 2-propanol, providing insights into the kinetics and mechanisms of alcohol dehydration reactions, essential for chemical synthesis and industrial applications (Butler, Poles, & Wood, 1970).
Wirkmechanismus
Target of Action
1-Propanol-1-13C, also known as Propyl alcohol-1-13C , is a chemical compound used in various applications It’s important to note that the compound’s primary targets would largely depend on its application and the biological system in which it is used.
Mode of Action
The compound has a linear formula of CH3CH213CH2OH , which suggests it might interact with its targets through hydrogen bonding or other types of intermolecular interactions.
Biochemical Pathways
For instance, 1-propanol has been produced via the keto acid pathway in Escherichia coli . In another study, the 2-ketobutyrate biosynthetic pathway was engineered for 1-propanol production in Saccharomyces cerevisiae . .
Pharmacokinetics
The compound’s physical properties, such as its boiling point of 97 °c (lit) and density of 0804 g/mL at 25 °C , could influence its pharmacokinetic behavior.
Biochemische Analyse
Biochemical Properties
1-Propanol-1-13C interacts with various enzymes, proteins, and other biomolecules. It is involved in the normal reactions of a primary alcohol, such as conversion to alkyl halides . For instance, it can interact with red phosphorus and iodine to produce n-propyl iodide .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by interacting with the central nervous system . It has been suggested that its effects on the central nervous system are similar to those of ethanol, but this compound is more neurotoxic .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. The proton NMR spectrum of propanol shows the -CH2- attached to the alcohol as a triplet at 3.58 ppm . This indicates that the signal is being split by the adjacent -CH2- group and not the alcohol -OH .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound may change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. For instance, it has been reported that this compound has a boiling point of 97 °C (lit.) and a melting point of -127 °C (lit.) .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, one study found that concentrations of 0, 100, 400, and 1600 ppm were selected for the control, low, middle, and high dose groups, based on a previous report that two out of six animals died within 14 days after a 1-propanol exposure at 3936 ppm for 4 h .
Metabolic Pathways
This compound is involved in several metabolic pathways. For instance, it has been shown to be a part of the keto acid pathway, which is universal and compatible with the host . 2-Keto acids are intermediates in amino acid biosynthesis pathways that can be found in almost all living organisms .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It has a density of 0.804 g/mL at 25 °C , which may influence its transport and distribution
Eigenschaften
IUPAC Name |
(113C)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDERNNFJNOPAEC-LBPDFUHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[13CH2]O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480195 | |
| Record name | 1-Propanol-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
61.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84615-47-4 | |
| Record name | 1-Propanol-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Propanol-1-13C | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


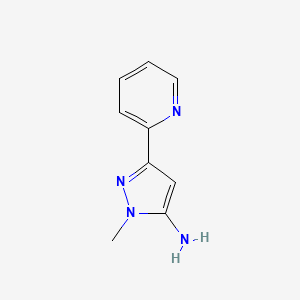

![1-Chloro-1-[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B1626171.png)
![6-(Pyridin-2-yl)imidazo[2,1-b]thiazole](/img/structure/B1626172.png)
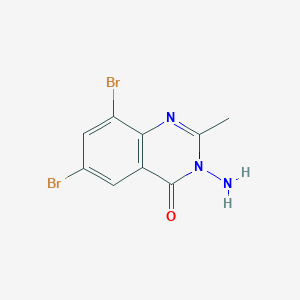
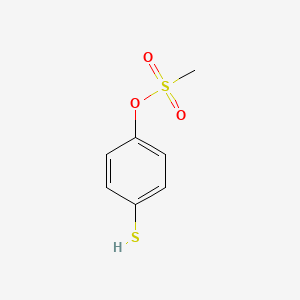


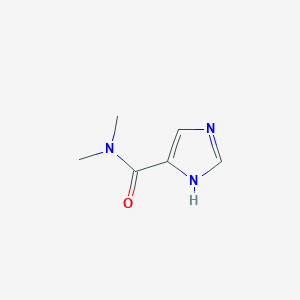

![Spiro[oxolane-3,2'-thieno[2,3-B]pyridine]-2,3'-dione](/img/structure/B1626186.png)
![5,8-Diazaspiro[3.5]nonane-6,9-dione](/img/structure/B1626187.png)
